4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and other aromatic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with various molecular targets and pathways. The compound’s heteroatoms and aromatic systems allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as methiopropamine and other thiophene-based molecules share structural similarities and exhibit related chemical properties.
Heterocyclic Compounds: Other heterocyclic compounds containing sulfur, oxygen, and nitrogen atoms, such as benzothiazoles and oxazoles, can be compared in terms of their reactivity and applications.
Uniqueness
The uniqueness of 4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one lies in its complex tricyclic structure, which imparts distinct chemical and physical properties. This complexity allows for a diverse range of applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C20H12N2O2S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C20H12N2O2S2/c1-11-21-17-16-13(12-6-3-2-4-7-12)10-14(15-8-5-9-25-15)22-19(16)26-18(17)20(23)24-11/h2-10H,1H3 |
InChI Key |
WMQSNMPQLHGKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)O1)SC3=C2C(=CC(=N3)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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